molecular formula C6H12ClNO B2909253 trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl CAS No. 2007919-46-0

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl

Cat. No.: B2909253
CAS No.: 2007919-46-0
M. Wt: 149.62
InChI Key: KSIVBRSOHYOUPY-PMUIPKEJSA-N
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Description

Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride: is a chemical compound with the molecular formula C6H12ClNO . It is a bicyclic amine derivative that contains an oxirane ring, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: In medicine, trans-3-Oxabicyclo[31Its unique structure could be leveraged to develop new drugs with specific therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it valuable for creating high-performance materials .

Mechanism of Action

The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is unique due to its specific bicyclic structure and the presence of both an oxirane ring and an amine group. This combination of features makes it distinct from other similar compounds and provides it with unique reactivity and properties .

Properties

IUPAC Name

[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H/t4?,5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVBRSOHYOUPY-DKECMWHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CN)CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CN)CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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